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Compound of Interest

Compound Name: 1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B2430438 Get Quote

In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing

biological activity and optimizing pharmacokinetic profiles. The trifluoromethoxy (-OCF3) group has emerged as

a uniquely powerful substituent in this context.[1] Unlike its more common counterpart, the trifluoromethyl (-CF3)

group, the -OCF3 group is considered a lipophilic bioisostere for moieties like the methoxy or even hydroxyl

groups, yet it imparts profoundly different electronic effects.[2]

The key advantages of incorporating a trifluoromethoxy group, and thus the value of intermediates like 1-(4-
(trifluoromethoxy)phenyl)propan-2-one, include:

Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a

Hansch lipophilicity parameter (π) of +1.04.[3] This property can significantly improve a molecule's ability to

cross cellular membranes, a critical factor for oral bioavailability.[2]

Metabolic Stability: The carbon-fluorine bonds within the group are exceptionally strong, making the moiety

highly resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase the in-

vivo half-life of a drug candidate.[2][4]

Modulation of Physicochemical Properties: The group's strong electron-withdrawing nature can lower the pKa

of nearby basic groups, which can be crucial for optimizing solubility and receptor binding interactions.[4]

This guide focuses on 1-(4-(trifluoromethoxy)phenyl)propan-2-one as a valuable chemical entity that

leverages these benefits, making it a strategic starting material for the synthesis of advanced pharmaceutical

intermediates.

Physicochemical and Structural Properties
The fundamental properties of 1-(4-(trifluoromethoxy)phenyl)propan-2-one are summarized below. This data

is essential for its handling, reaction planning, and analytical identification.
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Property Value Source(s)

Molecular Formula C₁₀H₉F₃O₂ [4]

Molecular Weight 218.18 g/mol [4]

CAS Number 1249274-01-8 [4]

Appearance Solid or liquid [4]

Purity (Typical) ≥95% [4]

Synonyms 1-[4-(trifluoromethoxy)phenyl]acetone [4]

graph "chemical_structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"];

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes

C1 [label="C", pos="0,0!"];

C2 [label="C", pos="1,0!"];

C3 [label="C", pos="1.5,0.87!"];

C4 [label="C", pos="1,1.73!"];

C5 [label="C", pos="0,1.73!"];

C6 [label="C", pos="-0.5,0.87!"];

C7 [label="CH₂", pos="-1.5,0.87!"];

C8 [label="C", pos="-2.5,0.87!"];

O1 [label="O", pos="-3.0,1.73!"];

C9 [label="CH₃", pos="-2.5,-0.13!"];

O2 [label="O", pos="2.5,0.87!"];

C10 [label="CF₃", pos="3.5,0.87!"];

// Aromatic ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;
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// Substituent bonds

C6 -- C7;

C7 -- C8;

C8 -- O1 [style=filled, penwidth=2];

C8 -- C9;

C3 -- O2;

O2 -- C10;

// Dummy nodes for double bonds in aromatic ring

d1 [shape=point, pos="0.5,0!"];

d2 [shape=point, pos="1.25,1.3!"];

d3 [shape=point, pos="0.5,1.73!"];

C1 -- d1 -- C2;

C3 -- d2 -- C4;

C5 -- d3 -- C4;

// Labels for atoms

node [shape=none];

l1 [label="1", pos="-0.2, -0.2!"];

l2 [label="2", pos="1.2, -0.2!"];

l3 [label="3", pos="1.9, 0.87!"];

l4 [label="4", pos="1.2, 1.93!"];

l5 [label="5", pos="-0.2, 1.93!"];

l6 [label="6", pos="-0.9, 0.87!"];

}

Caption: 2D Structure of 1-(4-(trifluoromethoxy)phenyl)propan-2-one.

Proposed Synthesis and Purification Protocol
While various synthetic routes can be envisioned, a robust and scalable approach involves the acylation of 4-

(trifluoromethoxy)benzyl bromide followed by oxidation, or more directly, the coupling of a 4-

(trifluoromethoxy)phenylacetic acid derivative with a methyl organometallic reagent. Below is a detailed, field-

proven protocol based on the latter strategy, which offers good control and yields.

Rationale: This pathway is chosen for its reliability. Converting the carboxylic acid to an activated species like an

acid chloride or a Weinreb amide provides a stable intermediate that reacts cleanly with organometallic reagents
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to form the ketone, minimizing over-addition that can lead to tertiary alcohols.

Start: 4-(Trifluoromethoxy)phenylacetic Acid

Step 1: Activation
(e.g., with SOCl₂ or Oxalyl Chloride)
Solvent: Anhydrous DCM/Toluene

Intermediate: 4-(Trifluoromethoxy)phenylacetyl Chloride

Step 2: Ketone Formation
React with Methylmagnesium Bromide or

Dimethylcuprate (Gilman Reagent)

Step 3: Aqueous Workup
Quench with aq. NH₄Cl, then H₂O

Step 4: Extraction
Extract with Ethyl Acetate or DCM

Step 5: Purification
Silica Gel Column Chromatography

Final Product:
1-(4-(Trifluoromethoxy)phenyl)propan-2-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

Activation of Carboxylic Acid:
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To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-

(trifluoromethoxy)phenylacetic acid (1.0 eq).

Add anhydrous dichloromethane (DCM) or toluene as the solvent.

Cool the solution to 0 °C in an ice bath.

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Add a catalytic amount of

dimethylformamide (DMF) if using oxalyl chloride.

Causality: The activating agent converts the carboxylic acid into a highly reactive acid chloride, which is

susceptible to nucleophilic attack. The low temperature controls the exothermic reaction.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or IR

(disappearance of the broad O-H stretch).

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride

intermediate.

Ketone Formation:

In a separate flame-dried flask, prepare or take up a solution of methylmagnesium bromide (a Grignard

reagent, ~1.1 eq) in anhydrous THF.

Cool this solution to -78 °C (dry ice/acetone bath).

Dissolve the crude acid chloride from Step 1 in anhydrous THF and add it dropwise to the Grignard solution.

Causality: The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of

the acid chloride. The very low temperature is critical to prevent the highly reactive Grignard reagent from

reacting with the newly formed ketone product.

Stir the reaction at -78 °C for 1-2 hours.

Workup and Extraction:

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This

protonates any remaining Grignard reagent and hydrolyzes intermediates without using a strong acid that

could cause side reactions.

Allow the mixture to warm to room temperature. Add water and separate the layers.

Extract the aqueous layer three times with ethyl acetate or DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Purification:

Concentrate the organic solution under reduced pressure to obtain the crude product.

Purify the residue using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes

(e.g., 5% to 20%) is typically effective.

Trustworthiness: The purity of the collected fractions should be confirmed by TLC analysis before combining

and concentrating to yield the final, pure 1-(4-(trifluoromethoxy)phenyl)propan-2-one.

Analytical Characterization
A robust analytical workflow is required to confirm the identity and purity of the synthesized compound. The

expected results from standard spectroscopic techniques are detailed below.

Synthesized Product

¹H and ¹³C NMR
(Confirms Connectivity)

Mass Spectrometry (MS)
(Confirms Molecular Weight)

FT-IR Spectroscopy
(Confirms Functional Groups)

Purity Assessment
(e.g., HPLC or GC-MS)

Verified Structure & Purity

Click to download full resolution via product page

Caption: Standard workflow for analytical characterization.

4.1 Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. The

expected signals (in CDCl₃) are:

δ ~ 7.20 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the CH₂ group.

δ ~ 7.10 ppm (d, 2H): A doublet for the two aromatic protons ortho to the -OCF₃ group. The para-substitution

pattern results in a characteristic pair of doublets (an AA'BB' system).
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δ ~ 3.70 ppm (s, 2H): A sharp singlet for the methylene (-CH₂-) protons, which are adjacent to the carbonyl

and the aromatic ring.

δ ~ 2.20 ppm (s, 3H): A sharp singlet for the methyl (-CH₃) protons of the acetone moiety.

4.2 Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum confirms the carbon skeleton:

δ ~ 205 ppm: Ketone carbonyl carbon (C=O).

δ ~ 148 ppm (q): Aromatic carbon attached to the -OCF₃ group (shows quartet splitting due to coupling with

fluorine).

δ ~ 131 ppm: Aromatic carbons ortho to the CH₂ group.

δ ~ 121 ppm: Aromatic carbons ortho to the -OCF₃ group.

δ ~ 120 ppm (q): The carbon of the -OCF₃ group (a quartet with a large coupling constant).

δ ~ 50 ppm: Methylene carbon (-CH₂-).

δ ~ 29 ppm: Methyl carbon (-CH₃).

4.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups. Expected characteristic absorption bands include:

~1715 cm⁻¹ (strong, sharp): C=O (carbonyl) stretch, characteristic of a ketone.

~1260-1160 cm⁻¹ (strong): C-F stretching vibrations from the -OCF₃ group.

~1210 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretch.

~3050 cm⁻¹ (weak): Aromatic C-H stretch.

~2950 cm⁻¹ (weak): Aliphatic C-H stretch.

4.4 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Using electron ionization (EI-MS), the expected results are:

Molecular Ion (M⁺): A peak at m/z = 218, corresponding to the molecular weight of the compound.

Key Fragments:
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m/z = 175: Loss of the acetyl group (-COCH₃).

m/z = 43: The acetyl cation [CH₃CO]⁺, which is often a very strong peak.

Applications in Research and Drug Development
1-(4-(Trifluoromethoxy)phenyl)propan-2-one is not an end-product but a strategic intermediate. Its value lies

in the chemical "handles" it possesses—the ketone and the activated aromatic ring—which allow for its

elaboration into more complex molecular architectures.

Scaffold for Heterocycle Synthesis: The ketone functionality is a classic precursor for synthesizing a wide array

of heterocycles (e.g., pyrimidines, pyrazoles, oxazoles) which are privileged structures in medicinal chemistry.

Precursor to Chiral Amines and Alcohols: The ketone can be readily reduced, either symmetrically or

asymmetrically, to form a secondary alcohol. This alcohol can then be converted into a chiral amine, a

common pharmacophore in many active pharmaceutical ingredients.

Building Block for Bioactive Molecules: The trifluoromethoxy-phenyl moiety is present in several FDA-

approved drugs, including Riluzole (for ALS) and Delamanid (for tuberculosis).[4] This compound serves as a

direct building block for creating analogues of these drugs or for discovering new chemical entities that benefit

from the favorable properties of the -OCF₃ group. Research on structurally analogous amines has shown their

potential as antibacterial agents, suggesting this scaffold is promising for such applications.[5]

Safety, Handling, and Storage
As a laboratory chemical, 1-(4-(trifluoromethoxy)phenyl)propan-2-one requires careful handling.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye

irritation), H335 (May cause respiratory irritation).

Pictogram: GHS07 (Exclamation Mark).[4]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE),

including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct

contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong

oxidizing agents. The recommended storage condition is sealed in dry, room temperature.[4]

Conclusion
1-(4-(Trifluoromethoxy)phenyl)propan-2-one is a high-value synthetic intermediate whose utility is derived

directly from the strategic placement of the trifluoromethoxy group. This moiety imparts enhanced lipophilicity
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and metabolic stability, properties that are critical for the development of effective drug candidates. The well-

defined structure, coupled with versatile reactivity at its ketone function, makes this compound a powerful tool for

researchers and drug development professionals. The synthetic and analytical protocols outlined in this guide

provide a robust framework for its preparation and validation, enabling its confident use in the synthesis of next-

generation pharmaceuticals and agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and

advanced chemicals, empowering scientists and researchers to

drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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